Cas no 1780-39-8 (2,4,6-Trichloro-5-phenylpyrimidine)

2,4,6-Trichloro-5-phenylpyrimidine is a halogenated pyrimidine derivative with a phenyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its trichloro-substituted pyrimidine core offers high reactivity for nucleophilic substitution reactions, enabling efficient functionalization. The phenyl group enhances stability and influences electronic properties, making it useful in the development of heterocyclic compounds. The product is characterized by its high purity and consistent performance in cross-coupling and condensation reactions. Its structural features make it valuable for researchers working on bioactive molecules and advanced material synthesis.
2,4,6-Trichloro-5-phenylpyrimidine structure
1780-39-8 structure
Product Name:2,4,6-Trichloro-5-phenylpyrimidine
CAS No:1780-39-8
MF:C10H5Cl3N2
MW:259.519098997116
CID:1088686
PubChem ID:249013
Update Time:2025-10-05

2,4,6-Trichloro-5-phenylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trichloro-5-phenylpyrimidine
    • 2,4,6-Trichlor-5-phenyl-pyrimidin
    • 2,4,6-trichloro-5-phenyl-pyrimidine
    • 5-Phenyl-2,4,6-trichlor-pyrimidin
    • AC1L6NKQ
    • AC1Q3RWY
    • AG-J-10338
    • AR-1D3061
    • CTK4D6666
    • NSC66915
    • Phenyl-trichlorpyrimidin
    • Pyrimidine,4,6-trichloro-5-phenyl-
    • NSC-66915
    • CHEMBL1967524
    • YMCHZJBZJNKSHU-UHFFFAOYSA-N
    • NCI60_024078
    • SB60342
    • DTXSID20290128
    • 1780-39-8
    • DS-003585
    • Inchi: 1S/C10H5Cl3N2/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H
    • InChI Key: YMCHZJBZJNKSHU-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(N=C(N=1)Cl)Cl)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 257.95205
  • Monoisotopic Mass: 257.951831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

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2,4,6-Trichloro-5-phenylpyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1780-39-8)2,4,6-Trichloro-5-phenylpyrimidine
Order Number:A933892
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:12
Price ($):565.0
Email:sales@amadischem.com

Additional information on 2,4,6-Trichloro-5-phenylpyrimidine

Comprehensive Guide to 2,4,6-Trichloro-5-phenylpyrimidine (CAS No. 1780-39-8): Properties, Applications, and Industry Insights

2,4,6-Trichloro-5-phenylpyrimidine (CAS No. 1780-39-8) is a specialized halogenated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trichlorinated pyrimidine ring and phenyl substituent, serves as a versatile building block in synthetic chemistry. Its molecular structure, C10H5Cl3N2, enables unique reactivity patterns, making it valuable for constructing complex heterocyclic systems.

In recent years, the demand for high-purity pyrimidine intermediates like 2,4,6-Trichloro-5-phenylpyrimidine has surged due to advancements in drug discovery and crop protection formulations. Researchers frequently search for "synthesis of phenylpyrimidine derivatives" or "CAS 1780-39-8 suppliers," reflecting its industrial relevance. The compound's electron-deficient aromatic system facilitates nucleophilic substitution reactions, a feature exploited in designing kinase inhibitors and herbicidal agents.

From a physicochemical perspective, 2,4,6-Trichloro-5-phenylpyrimidine typically appears as a white to off-white crystalline solid with a melting point range of 120-125°C. Its lipophilic nature (logP ~3.5) and moderate water solubility (<0.1 g/L at 20°C) make it suitable for organic phase reactions. Analytical techniques like HPLC purity testing and GC-MS characterization are commonly employed to verify its quality, addressing frequent queries about "analytical methods for CAS 1780-39-8."

The compound's structural adaptability allows diverse functionalization at the 2-, 4-, and 6-positions through selective chloro displacement. This property answers many "how to modify trichloropyrimidine" searches in chemical forums. In medicinal chemistry, its scaffold appears in anticancer candidate molecules, particularly those targeting tyrosine kinase pathways. The phenyl-pyrimidine core also contributes to π-stacking interactions in biological systems, enhancing binding affinity.

Environmental and green chemistry considerations have spurred interest in "sustainable synthesis of 2,4,6-Trichloro-5-phenylpyrimidine." Recent patents disclose catalytic chlorination methods reducing chlorine waste, aligning with industry trends toward atom-efficient processes. Storage recommendations typically suggest argon-protected containers at 2-8°C to prevent moisture absorption and degradation, a practical detail often searched by laboratory technicians.

In material science, the compound's rigid aromatic structure contributes to developing liquid crystal materials and organic semiconductors. Its electron-transport properties are investigated for OLED applications, responding to growing searches about "pyrimidine-based electronic materials." The trichloromethyl groups additionally serve as cross-coupling precursors in polymer chemistry.

Quality control protocols for CAS 1780-39-8 emphasize residual solvent analysis and heavy metal screening, addressing regulatory concerns in GMP manufacturing. The compound's chromatographic purity (typically >98%) is critical for reproducible results in high-throughput screening applications. These specifications frequently appear in "technical datasheet requests" from procurement specialists.

Emerging research explores 2,4,6-Trichloro-5-phenylpyrimidine as a precursor for photoactive compounds in photodynamic therapy, leveraging its UV absorption characteristics (λmax ~270 nm). This application aligns with increasing searches for "pyrimidine photosensitizers" in biomedical literature. The compound's stability under acidic conditions further enables its use in solid-phase peptide synthesis as a protecting group intermediate.

Industrial scale-up challenges often revolve around "optimizing 2,4,6-Trichloro-5-phenylpyrimidine yield," with recent publications highlighting continuous flow chemistry approaches. The cost-effectiveness of starting materials like phenylacetonitrile significantly impacts production economics, a key consideration for manufacturers addressing "bulk pricing trends" inquiries.

From a safety standpoint, standard laboratory handling precautions apply, with particular attention to dust control during weighing operations. The compound's thermal stability profile (decomposition onset >200°C) makes it compatible with most common organic solvents, including DMF and dichloromethane – information frequently sought in "solubility data for CAS 1780-39-8" searches.

The future trajectory for 2,4,6-Trichloro-5-phenylpyrimidine research appears promising, particularly in combinatorial chemistry libraries and fragment-based drug design. Its balanced molecular weight (259.51 g/mol) and rotatable bond count (1) make it attractive for lead optimization programs. These attributes respond to growing "fragment screening compounds" queries in pharmaceutical databases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1780-39-8)2,4,6-Trichloro-5-phenylpyrimidine
A933892
Purity:99%
Quantity:1g
Price ($):565.0
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